N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiophene group, and an oxalamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine intermediate can be synthesized by reacting N,N-dimethylsulfamoyl chloride with piperidine in the presence of a base such as triethylamine. The thiophene intermediate is prepared by reacting thiophene-2-carboxaldehyde with an appropriate amine.
The final step involves coupling the piperidine and thiophene intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling the reaction temperature and pressure, and employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene group can modulate enzyme activity. The oxalamide moiety may facilitate binding to proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S2/c1-18(2)25(22,23)19-7-5-12(6-8-19)10-16-14(20)15(21)17-11-13-4-3-9-24-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZQILNDYXUVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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